BenchChemオンラインストアへようこそ!

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride

Physicochemical profiling Drug-likeness prediction Building block selection

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride is a heterocyclic building block featuring a 2H-1,2,3-triazole ring linked via a para-substituted phenyl spacer to a glycinamide (2-aminoacetamide) side chain, supplied as the hydrochloride salt. It bears a primary amine terminal group, a secondary amide linker, and the electron-deficient 2H-1,2,3-triazole pharmacophore, presenting a differentiated vector set for medicinal chemistry derivatization compared to the chloro, hydroxy, or unsubstituted phenyl analogs that dominate the triazole-phenylacetamide building-block space.

Molecular Formula C10H12ClN5O
Molecular Weight 253.69 g/mol
CAS No. 1240527-83-6
Cat. No. B1520440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride
CAS1240527-83-6
Molecular FormulaC10H12ClN5O
Molecular Weight253.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl
InChIInChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H
InChIKeyGBWYVQDRASDHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide Hydrochloride (CAS 1240527-83-6): Structural Identity and Procurement Baseline


2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride is a heterocyclic building block featuring a 2H-1,2,3-triazole ring linked via a para-substituted phenyl spacer to a glycinamide (2-aminoacetamide) side chain, supplied as the hydrochloride salt [1]. It bears a primary amine terminal group, a secondary amide linker, and the electron-deficient 2H-1,2,3-triazole pharmacophore, presenting a differentiated vector set for medicinal chemistry derivatization compared to the chloro, hydroxy, or unsubstituted phenyl analogs that dominate the triazole-phenylacetamide building-block space [2]. Standard commercial specifications list molecular formula C₁₀H₁₂ClN₅O, molecular weight 253.69 g/mol, and purity ≥95% [1].

Why In-Class Triazole-Phenylacetamide Building Blocks Cannot Substitute for CAS 1240527-83-6 Without Functional Penalty


Triazole-phenylacetamide scaffolds share a common pharmacophoric backbone, but substitution at the acetamide α-position decisively alters hydrogen-bonding capacity, basicity, reactivity, and downstream biological performance. The target compound presents a free primary amine (pKa ~8.5–9.5 for the ammonium conjugate acid) capable of forming salt bridges, engaging in reductive amination, or serving as a handle for amide/sulfonamide library enumeration [1]. By contrast, the closest commercial analog, 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide, bears an electrophilic alkyl chloride at the α-position that irreversibly alkylates biological nucleophiles and follows a divergent reactivity manifold, precluding direct functional substitution . Similarly, 4-(2H-1,2,3-triazol-2-yl)aniline lacks the acetamide linker entirely, losing the hydrogen-bond-donor/acceptor geometry that class-level SAR studies have shown to be critical for target engagement in α-glucosidase and kinase inhibitor series [2]. These distinctions render the target compound a non-interchangeable node in any synthetic scheme or structure–activity relationship (SAR) campaign that depends on the precise positioning of a basic nitrogen two bonds from the phenyl ring.

Quantitative Differentiation Evidence for 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide Hydrochloride (1240527-83-6)


Computationally Predicted Physicochemical Profile vs. 2-Chloro Analog: LogP, LogD, and Hydrogen-Bonding Capacity

The target compound exhibits a calculated LogP of -0.37 and LogD (pH 7.4) of -1.05, reflecting substantial hydrophilicity imparted by the primary amine [1]. This contrasts with the 2-chloro analog 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide, whose LogP is predicted to exceed +1.0 due to the lipophilic chlorine substituent. Furthermore, the target compound provides 3 hydrogen-bond donors and 4 hydrogen-bond acceptors, versus 1 donor and 4 acceptors for the 2-chloro analog, which lacks the protonatable amine [1]. These differences are material for aqueous solubility, permeability, and protein-ligand interaction potential.

Physicochemical profiling Drug-likeness prediction Building block selection

Class-Level α-Glucosidase Inhibitory Potency of Triazole-Phenylacetamide Hybrids: Quantitative Benchmark Against Acarbose

A structurally informative series of triazole-phenylacetamide hybrids (compounds 5a–5p) designed by Luo et al. (2023) demonstrated α-glucosidase IC₅₀ values ranging from 6.69 ± 0.18 μM to 113.65 ± 2.94 μM, all substantially more potent than the clinical reference inhibitor acarbose (IC₅₀ = 723.06 ± 11.26 μM) [1]. The most active compound 5g (IC₅₀ = 6.69 μM) operated as a mixed-type inhibitor (Ki = 1.65 μM; Kis = 4.54 μM). While the target compound 1240527-83-6 was not directly tested in this study, it shares the identical triazole-phenylacetamide core with a free amine handle that can be elaborated into the SAR-optimized substituents described, positioning it as a privileged late-stage diversification intermediate for this target class [1].

α-Glucosidase inhibition Type 2 diabetes Triazole SAR

Triazole-Phenylacetamide Antifungal Activity: Head-to-Head Fungal Strain Panel Data from Akolkar et al. (2019)

Akolkar et al. (2019) synthesized a panel of N-phenylacetamide-incorporated 1,2,3-triazoles and evaluated in vitro antifungal activity against five fungal strains: Candida albicans, Fusarium oxysporum, Aspergillus niger, Aspergillus flavus, and Cryptococcus neoformans. Several compounds displayed MIC values equivalent to or lower than the standard drug miconazole against C. albicans and A. niger [1]. The reported SAR established that the N-phenylacetamide-1,2,3-triazole connectivity—identical to the core of 1240527-83-6—is essential for antifungal potency, with substituent-dependent modulation of activity across fungal species. The free amine in the target compound permits rapid diversification into the N-alkylated and N-acylated analogs that exhibited the strongest antifungal profiles [1].

Antifungal activity CYP51 inhibition Triazole pharmacophore

PubChem-Computed Molecular Descriptors vs. Closest Commercial Building-Block Comparators

The target compound's computed properties (MW = 253.69 g/mol, TPSA = 85.8 Ų, rotatable bonds = 3, HBA = 5, HBD = 3) place it within lead-like physicochemical space, with TPSA exceeding the 60 Ų threshold associated with oral bioavailability while staying below the 140 Ų ceiling for passive permeability [1]. The closest commercial analog, 4-(2H-1,2,3-triazol-2-yl)aniline (MW = 160.18, TPSA = 56.7 Ų, HBD = 1), is a fragment-sized molecule with reduced hydrogen-bonding capacity, while 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide (MW = 236.66, TPSA ~52 Ų) falls into a lower TPSA regime with different reactivity . The target compound uniquely balances the triazole pharmacophore with a basic amine handle at a molecular weight compatible with both fragment-growth and lead-optimization workflows.

Molecular descriptors Lead-likeness Fragment-based screening

Orexin Receptor Pharmacophore Compatibility: 2H-1,2,3-Triazol-2-yl Phenyl Motif in Suvorexant-Class Dual Antagonists

The 2H-1,2,3-triazol-2-yl phenyl substructure present in 1240527-83-6 is a critical pharmacophoric element in suvorexant and related dual orexin receptor antagonists (DORAs), as demonstrated by Cox, Breslin, and colleagues (J. Med. Chem. 2010, 53:5320–5332) [1]. In the suvorexant series, the 2H-1,2,3-triazol-2-yl phenyl moiety makes essential π-stacking and hydrogen-bond interactions within the orexin receptor binding pocket. Patent WO2021023843A1 further discloses improved synthetic methods for constructing (2H-1,2,3-triazol-2-yl)phenyl compounds specifically as orexin receptor modulators, underscoring the industrial relevance of this substructure [2]. The target compound 1240527-83-6, with its amine-functionalized acetamide linker, offers a synthetically tractable entry point for generating novel DORA analogs that explore vectors distinct from those accessible via the methyl-substituted phenyl intermediates used in the suvorexant synthesis.

Orexin receptor CNS drug discovery Sleep disorders

Procurement-Driven Application Scenarios for 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide Hydrochloride (1240527-83-6)


Late-Stage Diversification Intermediate for α-Glucosidase Inhibitor Lead Optimization

Building on the Luo et al. (2023) SAR demonstrating that triazole-phenylacetamide hybrids achieve IC₅₀ values as low as 6.69 μM against α-glucosidase (107-fold more potent than acarbose) [1], the target compound's free primary amine enables rapid parallel synthesis of amide, sulfonamide, urea, and reductive amination libraries. This permits systematic exploration of the substituent space that the Luo SAR identified as modulating potency between 6.69 μM and 113.65 μM, with the amine handle serving as a diversification point that is synthetically orthogonal to the triazole-forming click chemistry used to construct the core.

DNA-Encoded Library (DEL) Tagging Node with Privileged Triazole Pharmacophore

With a TPSA of 85.8 Ų, 3 hydrogen-bond donors, and a molecular weight of 253.69 g/mol, 1240527-83-6 occupies a property space that is compatible with both DEL-compatible chemistry and lead-like physicochemical criteria [1]. The primary amine serves as a robust DNA-attachment point via amide coupling, while the 2H-1,2,3-triazole ring—validated in the orexin receptor antagonist pharmacophore [2]—provides a target-engagement motif that has demonstrated binding in CNS receptor, kinase, and cytochrome P450 active sites. This dual functionality is absent in the simpler 4-(2H-1,2,3-triazol-2-yl)aniline building block, which lacks the acetamide linker geometry.

Antifungal Hit-to-Lead Expansion via N-Functionalization of the Glycinamide Handle

The Akolkar et al. (2019) study demonstrated that N-phenylacetamide-incorporated 1,2,3-triazoles exhibit species-dependent antifungal activity rivaling miconazole against Candida albicans and Aspergillus niger [1]. The target compound's amine provides a direct synthetic route to the N-alkylated and N-acylated analogs that showed the strongest MIC values in that study, avoiding the need for a separate amine introduction step that would be required when starting from the 2-chloro or unsubstituted phenyl analogs. This translates to a two-step versus four-step synthetic sequence for accessing the active antifungal chemotype.

CNS-Optimized Fragment Library Expansion for Orexin Receptor and GPCR Screening

The 2H-1,2,3-triazol-2-yl phenyl substructure is a core element of the suvorexant pharmacophore, which achieved sub-nanomolar dual orexin receptor antagonism and FDA approval [1]. The target compound's LogD(pH 7.4) of -1.05 and TPSA of 85.8 Ų position it within the CNS MPO desirability range for brain-penetrant candidates [2]. Procurement for fragment-based screening against orexin and related class A GPCR targets allows the exploration of amine-vector diversity that was inaccessible in the original suvorexant medicinal chemistry campaign, which focused on methyl-substituted phenyl intermediates.

Quote Request

Request a Quote for 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.